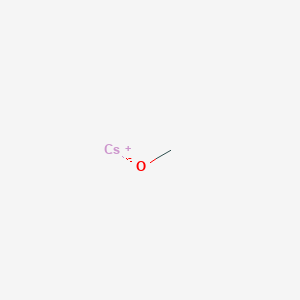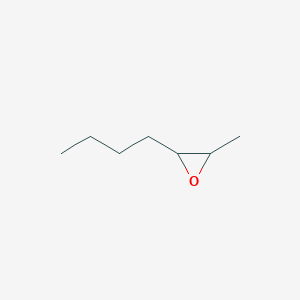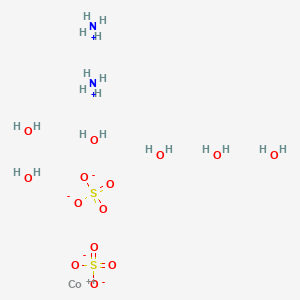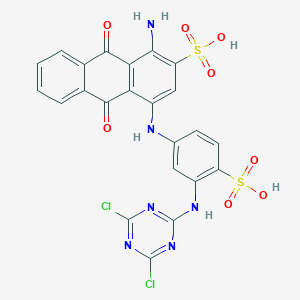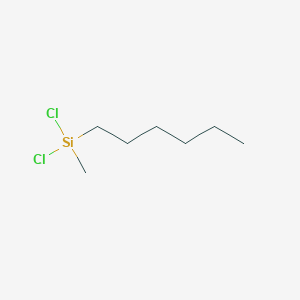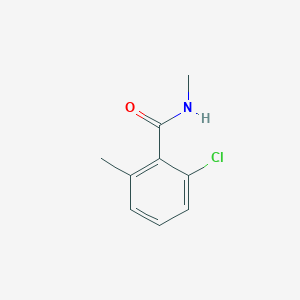
2-chloro-N,6-dimethylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-chloro-N,6-dimethylbenzamide is a chemical compound that belongs to the class of amides. It is also known as Diethyltoluamide (DEET) and is widely used as an insect repellent. However,
Mechanism Of Action
The mechanism of action of 2-chloro-N,6-dimethylbenzamide is not fully understood. However, it is believed to work by interfering with the olfactory receptors of insects, thereby making them unable to detect the presence of humans or animals.
Biochemical And Physiological Effects
2-chloro-N,6-dimethylbenzamide has been shown to have low toxicity levels in humans and animals. It has been used as an insect repellent for over 60 years, and there have been no reports of adverse effects on humans or animals. However, it is important to note that prolonged exposure to 2-chloro-N,6-dimethylbenzamide may cause skin irritation in some individuals.
Advantages And Limitations For Lab Experiments
2-chloro-N,6-dimethylbenzamide has several advantages for use in lab experiments. It is readily available and relatively inexpensive. It is also stable under normal laboratory conditions and can be stored for long periods. However, it has limitations for use in some experiments due to its low solubility in water.
Future Directions
There are several future directions for the research and development of 2-chloro-N,6-dimethylbenzamide. One area of research is the development of new insect repellents based on the structure of 2-chloro-N,6-dimethylbenzamide. Another area of research is the study of the mechanism of action of 2-chloro-N,6-dimethylbenzamide in insects. Additionally, there is potential for the use of 2-chloro-N,6-dimethylbenzamide in the synthesis of new compounds for use in the pharmaceutical and agrochemical industries.
Conclusion:
2-chloro-N,6-dimethylbenzamide is a versatile compound with many scientific research applications. It has been extensively studied in the fields of chemistry and biology and has been used as an insect repellent for over 60 years. There are several future directions for the research and development of 2-chloro-N,6-dimethylbenzamide, and its potential for use in the synthesis of new compounds makes it an important area of research.
Synthesis Methods
The synthesis of 2-chloro-N,6-dimethylbenzamide involves the reaction between 2-chlorobenzoyl chloride and N,N-dimethylethylamine. The reaction takes place in the presence of a base such as sodium carbonate. The resulting product is then purified using column chromatography.
Scientific Research Applications
2-chloro-N,6-dimethylbenzamide has been extensively studied in the field of chemistry and biology. It has been used as a starting material for the synthesis of various compounds, including pharmaceuticals and agrochemicals. It has also been used as a solvent in the synthesis of other compounds.
properties
CAS RN |
10511-78-1 |
|---|---|
Product Name |
2-chloro-N,6-dimethylbenzamide |
Molecular Formula |
C9H10ClNO |
Molecular Weight |
183.63 g/mol |
IUPAC Name |
2-chloro-N,6-dimethylbenzamide |
InChI |
InChI=1S/C9H10ClNO/c1-6-4-3-5-7(10)8(6)9(12)11-2/h3-5H,1-2H3,(H,11,12) |
InChI Key |
VXPJBOAGWKLNQL-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=CC=C1)Cl)C(=O)NC |
Canonical SMILES |
CC1=C(C(=CC=C1)Cl)C(=O)NC |
synonyms |
2-CHLORO-6-METHYLBENZAMIDE |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-(2-Chloroethyl)-3-[4-[[2-chloroethyl(nitroso)carbamoyl]amino]-2,3,5,6-tetramethylphenyl]-1-nitrosourea](/img/structure/B78603.png)
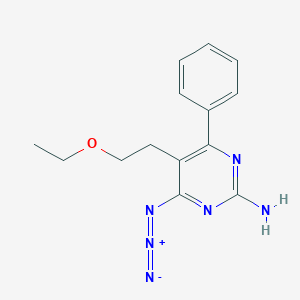
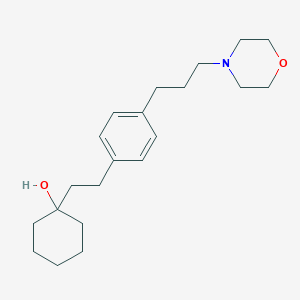

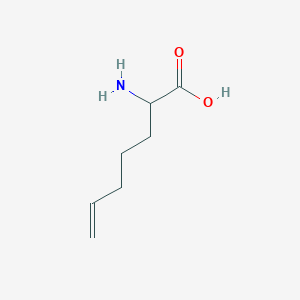
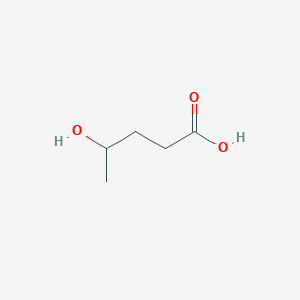
![3-Methyl-3-aza-bicyclo[3.3.1]nonan-9-OL](/img/structure/B78612.png)
